molecular formula C9H6ClFO B13622125 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one

1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one

Cat. No.: B13622125
M. Wt: 184.59 g/mol
InChI Key: ZSSLDZCKJIOGKO-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring, making it a unique derivative of prop-2-en-1-one.

Preparation Methods

The synthesis of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-2-fluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in drug discovery and development.

    Industry: The compound’s chemical properties make it useful in the development of materials with specific characteristics, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets in biological systems. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.

Comparison with Similar Compounds

1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:

    1-(4-Fluorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one: Similar structure but with different substitution patterns on the phenyl rings.

    1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Contains a bromine atom instead of chlorine, leading to different reactivity and properties.

    1-(3-Chloro-2-methylphenyl)prop-2-en-1-one: Methyl substitution instead of fluorine, affecting its chemical behavior and biological activity.

Properties

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6ClFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5H,1H2

InChI Key

ZSSLDZCKJIOGKO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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